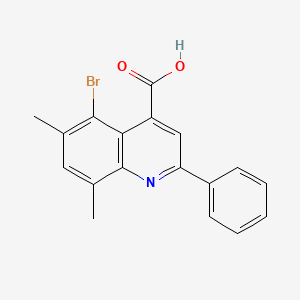
1,1'-(Thiobis(4,1-phenylene))bis(2-hydroxy-2-methylpropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Thiobis(4,1-phenylene))bis(2-hydroxy-2-methylpropan-1-one) is a chemical compound known for its use as a photoinitiator. Photoinitiators are substances that absorb light and convert it into chemical energy, initiating polymerization reactions. This compound is particularly effective in initiating radical polymerization processes, making it valuable in various industrial applications such as coatings, adhesives, and inks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Thiobis(4,1-phenylene))bis(2-hydroxy-2-methylpropan-1-one) typically involves the reaction of 4,4’-thiobisphenol with 2-hydroxy-2-methylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Thiobis(4,1-phenylene))bis(2-hydroxy-2-methylpropan-1-one) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1,1’-(Thiobis(4,1-phenylene))bis(2-hydroxy-2-methylpropan-1-one) has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials and tissue engineering scaffolds.
Medicine: Investigated for its potential in drug delivery systems and photodynamic therapy.
Mechanism of Action
The mechanism of action of 1,1’-(Thiobis(4,1-phenylene))bis(2-hydroxy-2-methylpropan-1-one) involves the absorption of light, leading to the formation of reactive radicals. These radicals initiate the polymerization of monomers, resulting in the formation of polymers. The compound’s ability to generate radicals efficiently under light exposure makes it a valuable photoinitiator .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Methylenebis(4,1-phenylene))bis(2-hydroxy-2-methylpropan-1-one): Another photoinitiator with similar properties but different structural features.
Benzoin methyl ether: A photoinitiator used in similar applications but with different reactivity and efficiency.
Camphorquinone: Commonly used in dental materials as a photoinitiator.
Uniqueness
1,1’-(Thiobis(4,1-phenylene))bis(2-hydroxy-2-methylpropan-1-one) stands out due to its high efficiency in generating radicals and its stability under various conditions. Its unique thiobisphenyl structure provides distinct reactivity compared to other photoinitiators, making it suitable for specialized applications .
Properties
Molecular Formula |
C20H22O4S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-hydroxy-1-[4-[4-(2-hydroxy-2-methylpropanoyl)phenyl]sulfanylphenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C20H22O4S/c1-19(2,23)17(21)13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)18(22)20(3,4)24/h5-12,23-24H,1-4H3 |
InChI Key |
COBNEOFHXCNAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct](/img/structure/B13692011.png)

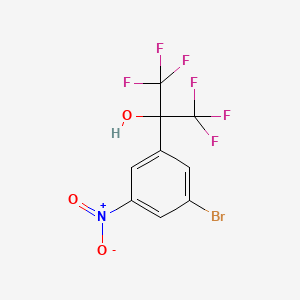
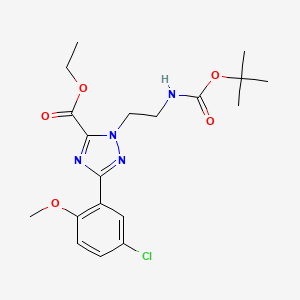
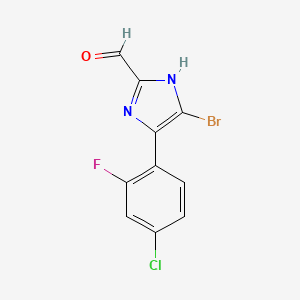
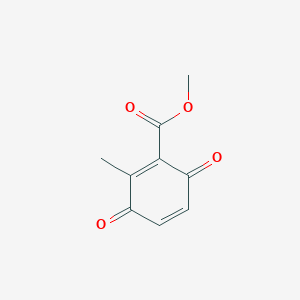
![Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13692044.png)
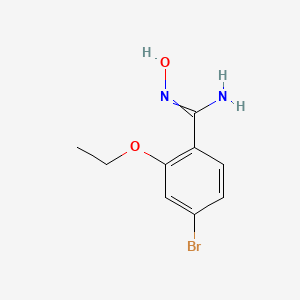
![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)
